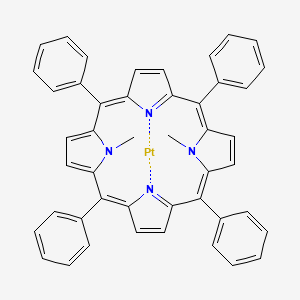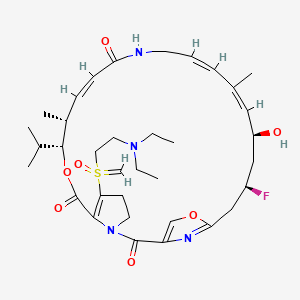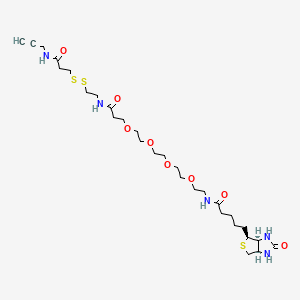
2,6-Dichlorobenzoic acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichlorobenzoic acid-d3 is a deuterium-labeled derivative of 2,6-Dichlorobenzoic acid. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for detailed studies of metabolic and pharmacokinetic processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzoic acid-d3 typically involves the chlorination of benzoic acid derivatives. One common method starts with 2,6-dichlorobenzaldehyde, which undergoes chlorination in the presence of an organic solvent and a chlorinating agent to form 2,6-dichlorobenzoyl chloride. This intermediate is then hydrolyzed under alkaline conditions and subsequently acidified to yield 2,6-Dichlorobenzoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of the deuterium-labeled compound .
化学反应分析
Types of Reactions
2,6-Dichlorobenzoic acid-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Conversion to benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Esterification: Formation of esters of 2,6-Dichlorobenzoic acid.
科学研究应用
2,6-Dichlorobenzoic acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and studies of chemical kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
作用机制
The mechanism of action of 2,6-Dichlorobenzoic acid-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the metabolic and pharmacokinetic profiles of drugs. This is due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions. The compound can act as a tracer, allowing researchers to study the detailed pathways and mechanisms of drug metabolism .
相似化合物的比较
2,6-Dichlorobenzoic acid-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,6-Dichlorobenzoic acid: The non-deuterated version, commonly used in organic synthesis.
2,4-Dichlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.
2,3-Dichlorobenzoic acid: Similar structure but with chlorine atoms at different positions
The uniqueness of this compound lies in its ability to provide detailed insights into chemical and biochemical processes due to the presence of deuterium.
属性
分子式 |
C7H4Cl2O2 |
|---|---|
分子量 |
194.03 g/mol |
IUPAC 名称 |
2,6-dichloro-3,4,5-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChI 键 |
MRUDNSFOFOQZDA-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)C(=O)O)Cl)[2H] |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)



![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)







![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
